molecular formula C15H12N4OS B8412196 1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one

1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one

Cat. No.: B8412196
M. Wt: 296.3 g/mol
InChI Key: VHWRMQWMMJIGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one is a heterocyclic compound that contains both benzothiazole and imidazolidinone moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one typically involves the reaction of benzothiazole derivatives with pyridine and imidazolidinone precursors. One common method includes the use of catalytic strategies to incorporate the carbonyl group into 1,2-diamines, followed by diamination of olefins or intramolecular hydroamination of linear urea derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. These methods may include the use of metal catalysts and environmentally friendly protocols to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one is unique due to its combination of benzothiazole and imidazolidinone moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yl)-3-pyridin-2-ylimidazolidin-2-one

InChI

InChI=1S/C15H12N4OS/c20-15-18(7-8-19(15)14-3-1-2-6-16-14)11-4-5-12-13(9-11)21-10-17-12/h1-6,9-10H,7-8H2

InChI Key

VHWRMQWMMJIGDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC3=C(C=C2)N=CS3)C4=CC=CC=N4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-Benzothiazol-6-yl-imidazolidin-2-one (I-84b: 150 mg, 0.6904 mmol) was reacted with 2-bromo-pyridine (99 mL, 1.0356 mmol), 1,4-dioxane (10 mL), copper iodide (16 mg), trans-1,2-diamino cyclohexane (32 mg) and potassium phosphate (440 mg, 2.0713 mmol) to afford the crude product. Purification by column chromatography on silica gel (10% ethylacetate in hexane), followed by preparative HPLC afforded 37 mg of the product (18.13% yield).
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150 mg
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99 mL
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32 mg
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440 mg
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16 mg
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10 mL
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Yield
18.13%

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